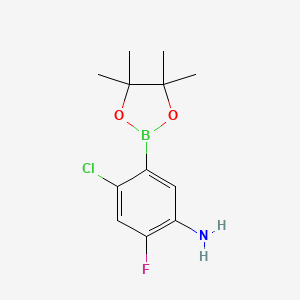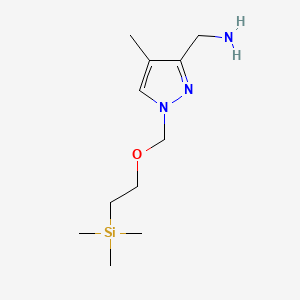
(4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine is an organic compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The compound possesses various functional groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine generally involves the reaction of suitable precursors under controlled conditions:
Step 1: The synthesis typically begins with the formation of 4-methylpyrazole. This can be achieved through the reaction of a suitable aldehyde (e.g., 4-methylbenzaldehyde) with hydrazine to form the pyrazole ring.
Step 2: The addition of the trimethylsilyl protecting group to the pyrazole is achieved using trimethylsilyl chloride in the presence of a base (e.g., triethylamine) to ensure the protection of the nitrogen atom.
Step 3: The introduction of the ethoxymethyl group involves the reaction of the protected pyrazole with ethoxymethyl chloride under basic conditions (e.g., using sodium hydride as a base).
Step 4: The final step involves the deprotection of the trimethylsilyl group using acidic conditions to yield the desired compound.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity by:
Scaling up reaction volumes while maintaining reaction conditions to ensure reproducibility.
Utilizing continuous flow reactors to improve reaction efficiency and control.
Employing purification techniques like recrystallization or chromatographic methods to obtain high-purity products.
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions typically at the methyl group or other functional groups, forming corresponding oxides or related derivatives.
Reduction: Reduction reactions can occur, especially at functional groups like the pyrazole ring, leading to the formation of reduced derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Use of alkyl halides or acyl chlorides under basic or acidic conditions, depending on the specific substitution desired.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Introduction of new functional groups leading to a variety of substituted pyrazole compounds.
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Ligand Design: Forms the basis for designing ligands in coordination chemistry.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent due to its unique structural properties.
Industry
Agrochemicals: Exploration as a component in the development of novel agrochemicals.
Material Science: Potential use in the synthesis of materials with specific desired properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine involves its interaction with molecular targets and pathways. The compound's effects are typically mediated through:
Molecular Targets: Binding to specific proteins or enzymes, leading to modulation of their activity.
Pathways Involved: Participation in biochemical pathways that affect cell signaling, metabolism, or other physiological processes.
Similar Compounds
1-Methylpyrazole: Similar in structure but lacks the ethoxymethyl group and the trimethylsilyl group.
3,5-Dimethylpyrazole: Similar pyrazole ring but with different substituents.
Uniqueness
Functional Groups: The presence of unique functional groups like the ethoxymethyl and trimethylsilyl moieties sets it apart from other pyrazole derivatives.
Eigenschaften
Molekularformel |
C11H23N3OSi |
|---|---|
Molekulargewicht |
241.40 g/mol |
IUPAC-Name |
[4-methyl-1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10-8-14(13-11(10)7-12)9-15-5-6-16(2,3)4/h8H,5-7,9,12H2,1-4H3 |
InChI-Schlüssel |
RVMUTYWRGZTNLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1CN)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
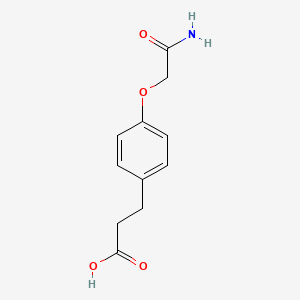
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)

![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)
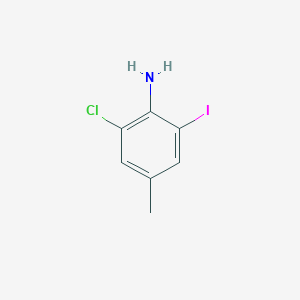
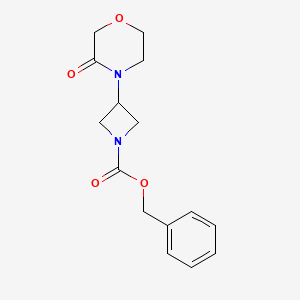
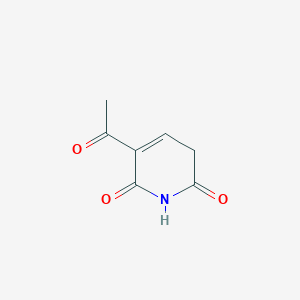
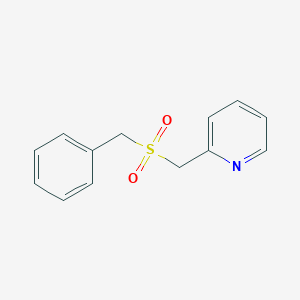
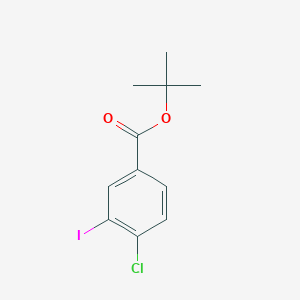

![8-Amino-6-(2-furyl)imidazo[1,2-a]pyrazine](/img/structure/B15364748.png)
